Product packaging for Digadolinium oxide silicate(Cat. No.:CAS No. 12207-95-3)

Digadolinium oxide silicate

Cat. No.: B1144003
CAS No.: 12207-95-3
M. Wt: 590.7493
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Digadolinium oxide silicate represents a high-performance ceramic material of significant interest in advanced materials science research. Its primary research value lies in its exceptional stability under high-temperature and demanding environmental conditions. One of the most prominent applications is in next-generation thermal barrier coatings (TBCs) for gas-turbine engines. When these coatings are exposed to corrosive silicate deposits (CMAS), this compound phases, such as the apatite-type Ca₂Gd₈(SiO₄)₆O₂, can crystallize, effectively sealing pore spaces and preventing further melt infiltration, thereby mitigating coating degradation and improving component lifetime . This mechanism is a key focus for developing more durable coatings for the aerospace and energy sectors. Beyond thermal protection, this compound is also investigated for its radiation shielding properties. Composites containing gadolinium silicates are effective at attenuating both gamma rays and neutrons, making them a valuable material for research into radiation-shielding cement-based composites and other protective materials . The gadolinium content provides a high neutron capture cross-section, while the dense silicate matrix contributes to gamma-ray attenuation. Furthermore, gadolinium-containing silicates are explored in other fields, including as functional components in nanomedicine for imaging and therapy . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Gd2O12Si3-6 B1144003 Digadolinium oxide silicate CAS No. 12207-95-3

Properties

CAS No.

12207-95-3

Molecular Formula

Gd2O12Si3-6

Molecular Weight

590.7493

IUPAC Name

dioxido(oxo)silane;gadolinium(3+);oxygen(2-)

InChI

InChI=1S/2Gd.O3Si.2O/c;;1-4(2)3;;/q2*+3;3*-2

SMILES

[O-2].[O-2].[O-][Si](=O)[O-].[Gd+3].[Gd+3]

Synonyms

digadolinium oxide silicate

Origin of Product

United States

Synthesis Methodologies for Digadolinium Oxide Silicate

Solid-State Reaction Techniques

Solid-state reactions represent a traditional and straightforward approach to synthesizing ceramic materials like digadolinium oxide silicate (B1173343). These methods involve the direct reaction of solid precursors at elevated temperatures.

Conventional High-Temperature Solid-State Reactions

The conventional solid-state reaction method is the most common and direct route for preparing polycrystalline Gd₂SiO₅. This technique involves intimately mixing stoichiometric amounts of the precursor materials, typically gadolinium oxide (Gd₂O₃) and silicon dioxide (SiO₂), followed by repeated cycles of grinding and high-temperature calcination.

The primary reaction is as follows:

Gd₂O₃ + SiO₂ → Gd₂SiO₅

To ensure a complete and homogeneous reaction, several heat treatments at progressively higher temperatures are often required, with intermediate grinding steps to increase the contact surface area between the reactants. Fluxing agents are sometimes added to lower the reaction temperature and promote crystal growth. However, this method can sometimes lead to the formation of secondary phases, such as gadolinium pyrosilicate (Gd₂Si₂O₇) or apatite-like silicates (Gd₄.₆₇(SiO₄)₃O), if the stoichiometry and reaction conditions are not precisely controlled. Polycrystalline materials synthesized by solid-state routes often produce a mixed phase of GSO and gadolinium apatite-like silicate (GSAP).

PrecursorsSintering Temperature (°C)Holding Time (h)Heating Rate (°C/min)Resulting Phase
Li₂CO₃, SiO₂90025Li₄SiO₄

This table is interactive. Click on the headers to sort the data.

Mechanochemical Activation Approaches

Mechanochemical activation, often utilizing high-energy ball milling, is a technique that employs mechanical energy to induce chemical reactions and structural changes in materials. In the synthesis of digadolinium oxide silicate, this method can be used to prepare highly reactive precursor powders, which can subsequently be calcined at lower temperatures or for shorter durations than in conventional solid-state reactions.

The process involves milling the precursor powders (e.g., Gd₂O₃ and SiO₂) in a high-energy mill. The intense mechanical forces during milling lead to particle size reduction, the creation of lattice defects, and an increase in the surface area of the reactants, all of which enhance their reactivity. This can lead to the formation of an amorphous or nanocrystalline precursor phase directly within the mill. A subsequent, often milder, heat treatment is then typically required to crystallize the desired Gd₂SiO₅ phase. This approach offers advantages such as improved homogeneity, reduced synthesis temperatures, and the potential to form nanostructured materials.

Wet Chemical Synthesis Routes

Wet chemical synthesis methods offer greater control over stoichiometry, purity, particle size, and morphology compared to solid-state reactions. These techniques involve the reaction of precursors in a liquid phase.

Sol-Gel Processing

The sol-gel method is a versatile wet-chemical technique used to produce ceramic and glass materials from a chemical solution that acts as a precursor for an integrated network (or gel) of either discrete particles or network polymers. For the synthesis of Gd₂SiO₅, typical precursors include a gadolinium salt, such as gadolinium nitrate (B79036) (Gd(NO₃)₃), and a silicon alkoxide, most commonly tetraethyl orthosilicate (B98303) (TEOS, Si(OC₂H₅)₄).

The process generally involves the hydrolysis of the silicon alkoxide in the presence of the gadolinium salt in a suitable solvent, often an alcohol. A catalyst, either acidic or basic, is used to control the rates of hydrolysis and condensation reactions. As the reactions proceed, a "sol" (a colloidal suspension of solid particles in a liquid) is formed, which then evolves into a "gel" (a three-dimensional solid network enclosing the liquid phase). The resulting gel is then dried to remove the solvent and subsequently calcined at a high temperature to remove residual organics and crystallize the Gd₂SiO₅ phase. The sol-gel method allows for excellent mixing of the precursors at a molecular level, leading to high product homogeneity and often requiring lower calcination temperatures than solid-state methods. For instance, samples annealed at 1000°C for 4 hours have been shown to crystallize into the monoclinic Gd₂SiO₅ structure.

Precursor 1Precursor 2SolventCatalystDrying Temperature (°C)Calcination Temperature (°C)Resulting Phase
Gadolinium NitrateTetraethyl Orthosilicate (TEOS)EthanolNitric Acid1101250Gd₂SiO₅
Gadolinium NitrateTetraethyl Orthosilicate (TEOS)Deionized WaterNitric Acid120700Gd-silica gel

This table is interactive. Click on the headers to sort the data.

Precipitation Methods

Precipitation, or co-precipitation, is a widely used technique for synthesizing multicomponent oxide powders. This method involves dissolving salts of the desired cations (in this case, gadolinium and silicon precursors) in a solvent and then adding a precipitating agent to induce the simultaneous precipitation of the components.

For Gd₂SiO₅ synthesis, a solution containing a soluble gadolinium salt (e.g., gadolinium nitrate) and a silicon source (e.g., a silicate solution or TEOS that has been hydrolyzed) is prepared. A precipitating agent, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, is then added to raise the pH and cause the co-precipitation of a gadolinium-silicon precursor, often in the form of hydroxides or hydrated oxides. The resulting precipitate is then filtered, washed to remove impurities, dried, and calcined at a high temperature to form the final Gd₂SiO₅ product. The properties of the final powder, such as particle size and morphology, are highly dependent on factors like precursor concentration, pH, temperature, and the rate of addition of the precipitant.

Gadolinium PrecursorSilicon PrecursorPrecipitating AgentpHCalcination Temperature (°C)Resulting Product
Gadolinium NitrateTetraethyl Orthosilicate (TEOS)Sodium Hydroxide (NaOH)~9600Gd₂O₃ coated SiO₂ nanospheres

This table is interactive. Click on the headers to sort the data.

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, known as an autoclave. These techniques are particularly effective for synthesizing crystalline materials directly from solution, often at temperatures lower than those required for solid-state reactions.

In a typical hydrothermal synthesis of Gd₂SiO₅, precursors such as gadolinium nitrate and TEOS are mixed in an aqueous solution, often with a mineralizer or precipitating agent like sodium hydroxide. researchgate.netresearchgate.net The mixture is then sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 250°C) for a certain duration (e.g., 48 hours). researchgate.net Under these conditions, the precursors dissolve and react to form a crystalline or amorphous intermediate product. This product is then typically subjected to a post-synthesis annealing step at a high temperature (e.g., 1400°C) to obtain the desired pure Gd₂SiO₅ phase. researchgate.netresearchgate.net The morphology of the resulting particles, such as rod-like structures, can be controlled by adjusting parameters like precursor molar ratios, the concentration of the precipitating agent, and the hydrothermal reaction conditions. researchgate.net Solvothermal synthesis follows a similar principle but utilizes organic solvents instead of water, which can influence the resulting particle morphology and phase.

Gadolinium PrecursorSilicon PrecursorPrecipitating AgentHydrothermal Temperature (°C)Hydrothermal Duration (h)Annealing Temperature (°C)Annealing Duration (h)
Gd(NO₃)₃·6H₂OSi(OC₂H₅)₄ (TEOS)NaOH (~0.5 M)25048140020

This table is interactive. Click on the headers to sort the data.

Polyol Method Development

The polyol method is a versatile solution-phase synthesis route for producing a wide range of nanomaterials. This method utilizes a polyol, such as diethylene glycol (DEG) or triethylene glycol (TEG), which acts as both a solvent and a reducing agent at elevated temperatures. The development of the polyol method for the synthesis of oxide nanoparticles has been a subject of considerable research.

While the polyol method has been extensively studied for the synthesis of gadolinium oxide (Gd2O3) nanoparticles, its specific application for the direct synthesis of this compound (Gd2SiO5) nanoparticles is not as widely documented in scientific literature. iscientific.orgresearchgate.netmdpi.com The synthesis of gadolinium-based nanoparticles via the polyol method typically involves the dissolution of a gadolinium precursor, such as gadolinium chloride (GdCl3), in a polyol. iscientific.orgresearchgate.net The solution is then heated to a specific temperature, often in the range of 180°C to 190°C, for several hours to facilitate the formation of the nanoparticles. iscientific.org The choice of polyol and the reaction temperature are critical parameters that influence the size and morphology of the resulting nanoparticles. mdpi.com For instance, studies on gadolinium oxide nanoparticle synthesis have shown that an optimal temperature of 185°C can yield spherical nanoparticles with sizes below 100 nm. iscientific.org

The general process for polyol synthesis of gadolinium-based nanoparticles is outlined in the table below, which is based on typical procedures for related gadolinium compounds due to the limited specific data for this compound.

ParameterDescriptionTypical Values for Gd-based Nanoparticles
Gadolinium Precursor The source of gadolinium for the reaction.Gadolinium(III) chloride hexahydrate (GdCl3·6H2O)
Silicon Precursor The source of silicon for the silicate formation.Tetraethyl orthosilicate (TEOS) would be a logical choice.
Polyol Acts as the solvent and stabilizing agent.Diethylene glycol (DEG), Triethylene glycol (TEG)
Precipitating Agent Used to facilitate the hydrolysis and condensation reactions.Sodium hydroxide (NaOH) or ammonia
Reaction Temperature The temperature at which the synthesis is carried out.180°C - 190°C
Reaction Time The duration of the heating process.4 hours

This table is illustrative of a potential polyol synthesis process for this compound, based on methods for similar compounds.

Further research and development are necessary to optimize the polyol method specifically for the controlled synthesis of this compound nanoparticles with desired characteristics.

Crystal Growth Techniques for Single Crystal Formation

The production of large, high-quality single crystals of this compound is crucial for a variety of applications. Two prominent techniques for achieving this are the floating-zone method and the Czochralski growth method.

The floating-zone (FZ) method is a crucible-free crystal growth technique that is particularly advantageous for producing high-purity single crystals. mdpi.com The process involves passing a polycrystalline rod of the material through a heating zone, which creates a narrow molten region. As the molten zone moves along the rod, it leaves behind a solidified single crystal. mdpi.com The absence of a crucible minimizes contamination, which is a significant advantage for growing high-purity materials. mdpi.com

The floating-zone technique has been successfully employed for the growth of rare-earth silicates, including this compound. mdpi.com A key challenge in the FZ growth of these materials is maintaining a stable molten zone. mdpi.com The steep temperature gradients inherent to this method can lead to thermal stress and cracking of the grown crystals. mdpi.com Research has shown that a high gas pressure during growth is essential for obtaining large, crack-free crystals of these materials. mdpi.com

A laser-diode-heated floating zone (LDFZ) furnace is often used for the growth of refractory materials like this compound. mdpi.com The growth parameters, such as the growth rate and the atmosphere, are critical in determining the quality of the resulting single crystal. For instance, a Tb-doped Gd2SiO5 crystal has been successfully grown using an optical floating zone furnace. mdpi.com

Growth ParameterTypical Value/ConditionImpact on Crystal Quality
Growth Rate 10 - 15 mm/hInfluences crystalline perfection and defect formation. Faster rates can lead to instabilities.
Atmosphere Air or Argon/Oxygen mixtureAffects stoichiometry and can help in suppressing decomposition at high temperatures.
Gas Pressure Ambient to 5 barsHigher pressure can reduce cracking by minimizing thermal stress. mdpi.com
Rotation Rate 5 - 25 rpm (for seed and feed rods)Promotes thermal and compositional homogeneity in the molten zone.

The data in this table is compiled from research on the floating-zone growth of rare-earth silicates, including this compound. mdpi.comresearchgate.net

The Czochralski (CZ) method is a widely used technique for growing large, high-quality single crystals of various materials, including this compound. icm.edu.plsemanticscholar.org The process involves dipping a seed crystal into a melt of the material held in a crucible. The seed crystal is then slowly pulled upwards while being rotated, allowing the single crystal to grow. icm.edu.pl

A primary consideration in the Czochralski growth of this compound is the high melting point of the compound, which necessitates the use of crucibles made from materials like iridium that can withstand these temperatures. The growth atmosphere must also be carefully controlled, typically an inert gas like argon, to prevent oxidation of the crucible. icm.edu.pl

The quality of the grown crystal is highly dependent on several parameters, including the pulling rate, rotation rate, and the temperature gradients in the furnace. icm.edu.pl For example, a faster rotation of the crystal can lead to a convex solid-liquid interface, which may result in undesirable crystal faceting. icm.edu.pl The formation of defects, such as dislocations and inclusions, is a critical aspect that needs to be managed during the growth process.

Growth ParameterTypical Value/ConditionImpact on Crystal Quality
Crucible Material IridiumNecessary for high-temperature melts; potential for contamination if not inert.
Atmosphere Argon (Ar) or Ar + O2 mixturePrevents crucible oxidation and can influence melt stoichiometry. icm.edu.pl
Pulling Rate 1 - 2 mm/hSlower rates generally lead to higher crystalline quality and fewer defects. icm.edu.pl
Rotation Rate 4 - 35 rpmAffects the shape of the solid-liquid interface and melt homogeneity. icm.edu.pl
Seed Orientation Specific crystallographic direction (e.g., (100))Determines the orientation of the final single crystal.

This table presents typical parameters for the Czochralski growth of gadolinium-based silicate and garnet crystals. icm.edu.plresearchgate.net

Thin Film Deposition Strategies

The fabrication of this compound in the form of thin films is essential for various electronic and optical applications. Sputtering and spray pyrolysis are two common techniques used for this purpose.

Sputtering is a physical vapor deposition (PVD) technique where atoms are ejected from a target material by bombarding it with energetic ions. These ejected atoms then deposit onto a substrate, forming a thin film. svc.org Radio-frequency (RF) magnetron sputtering is often employed for depositing insulating materials like oxides. svc.orgmdpi.com

While there is extensive literature on the RF magnetron sputtering of other gadolinium compounds, such as gadolinium-doped yttrium aluminum garnet (YAG:Gd) and gadolinia-doped ceria (GDC), specific research on the sputtering of this compound is less common. researchgate.netresearchgate.net However, the general principles and parameters of the technique would be applicable. The process would involve using a target of this compound or co-sputtering from gadolinium and silicon targets in a reactive oxygen atmosphere.

Key parameters that would need to be controlled to achieve high-quality this compound thin films include the RF power, substrate temperature, and the composition of the sputtering gas (e.g., argon and oxygen flow rates). researchgate.net These parameters significantly influence the film's stoichiometry, crystallinity, and surface morphology. researchgate.netnih.gov

Sputtering ParameterDescriptionInfluence on Film Properties
Target Material Source material for the film.A stoichiometric Gd2SiO5 target or separate Gd and Si targets.
Sputtering Gas Typically an inert gas like Argon (Ar).Creates the plasma to bombard the target.
Reactive Gas Oxygen (O2) is introduced for oxide films.Controls the oxygen content and stoichiometry of the film. researchgate.net
RF Power Power applied to the target.Affects the deposition rate and energy of sputtered atoms.
Substrate Temperature Temperature of the substrate during deposition.Influences the crystallinity and microstructure of the film. researchgate.net
Substrate Bias A voltage applied to the substrate.Can affect film density and surface roughness. researchgate.net

This table outlines the general parameters for RF magnetron sputtering of oxide thin films, which would be relevant for this compound.

Spray pyrolysis is a non-vacuum, cost-effective technique for depositing thin films. mdpi.com The process involves spraying a precursor solution onto a heated substrate, where the precursors decompose and react to form the desired film. mdpi.com This method is advantageous for its simplicity and scalability. rsc.orgresearchgate.net

The application of spray pyrolysis for the fabrication of this compound thin films is not extensively reported. However, the technique has been successfully used to deposit thin films of other gadolinium-containing oxides, such as gadolinia-doped ceria. mdpi.comtuwien.at For this compound, the precursor solution would need to contain soluble sources of gadolinium and silicon, such as gadolinium nitrate or gadolinium chloride, and a silicon precursor like tetraethyl orthosilicate (TEOS).

The properties of the deposited film, including its thickness, morphology, and crystallinity, are highly dependent on the spray pyrolysis parameters. These include the precursor solution concentration, solvent type, substrate temperature, and spray rate. mdpi.comtuwien.at The substrate temperature is a particularly critical parameter as it governs the decomposition of the precursors and the crystallization of the film. rsc.org

Spray Pyrolysis ParameterDescriptionInfluence on Film Properties
Precursor Solution A solution containing soluble salts of gadolinium and silicon.The choice of precursors and their concentration affects the film's composition.
Solvent The liquid in which the precursors are dissolved.The solvent's boiling point and volatility influence droplet evaporation and film morphology.
Substrate Temperature The temperature of the substrate onto which the solution is sprayed.A critical parameter that controls the pyrolysis reactions and film crystallinity. rsc.org
Carrier Gas A gas used to atomize and transport the precursor solution.The gas flow rate affects the droplet size and deposition rate.
Nozzle-to-Substrate Distance The distance between the spray nozzle and the substrate.Affects droplet temperature and solvent evaporation before reaching the substrate.

This table describes the key parameters in the spray pyrolysis process that would be crucial for the fabrication of this compound thin films.

Crystallographic and Structural Characterization of Digadolinium Oxide Silicate

Polymorphism and Phase Transitions

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different structures, or polymorphs, can exhibit distinct physical and chemical properties. The transitions between these phases can be induced by changes in temperature and pressure.

At ambient conditions, Digadolinium oxide silicate (B1173343) crystallizes in a monoclinic structure. researchgate.netresearchgate.net This is the most commonly reported and stable phase under standard temperature and pressure. The crystallographic details of this phase are well-established, belonging to the P2₁/c space group. materialsproject.org

Research on solid solutions of rare-earth oxyorthosilicates provides insight into potential high-temperature polymorphism. Studies on the (Lu₁₋ₓGdₓ)₂SiO₅ system show that as the concentration of the larger gadolinium ion increases, the crystal structure transitions from the C2/c space group (characteristic of Lu₂SiO₅) to the P2₁/c space group (characteristic of Gd₂SiO₅). researchgate.net This transition suggests that a temperature-induced transformation from the P2₁/c to the C2/c structure may be possible for pure Gd₂SiO₅ at elevated temperatures. In these solid solution studies, the phase transition temperature was observed to vary between 975 °C and 1400 °C. researchgate.net However, direct experimental evidence confirming a specific temperature-induced polymorphic transformation for pure Digadolinium oxide silicate has not been extensively reported in the literature. Further high-temperature diffraction studies are required to determine the precise transition temperature and characterize the high-temperature phase of pure Gd₂SiO₅.

The study of materials under high pressure is crucial for understanding their structural stability and discovering new, denser polymorphs. Techniques such as in-situ X-ray diffraction using diamond anvil cells allow for the investigation of crystal structures at extreme pressures. mdpi.com

Despite the importance of such studies, there is currently a notable lack of experimental or theoretical data in published scientific literature concerning the high-pressure phase behavior of this compound. Investigations into the structural transformations of Gd₂SiO₅ under compression have not been reported, and therefore, its high-pressure phase diagram, including any potential phase transitions and the structures of high-pressure polymorphs, remains unknown.

Advanced X-ray Diffraction Analysis

X-ray diffraction (XRD) is the cornerstone technique for the crystallographic characterization of materials. It provides detailed information about the atomic arrangement within a crystal lattice.

Powder X-ray diffraction is a rapid and non-destructive analytical technique used to identify crystalline phases and assess the purity of a material. researchgate.net A powdered sample is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern of intensity versus diffraction angle (2θ) serves as a unique "fingerprint" for the crystalline material.

For this compound, PXRD is routinely used to confirm the synthesis of the correct compound and to ensure it is a single-phase material. The experimental diffraction pattern is compared against a standard pattern from a database, such as the International Centre for Diffraction Data (ICDD), or a pattern calculated from known single-crystal data. The diffraction peaks in the pattern for Gd₂SiO₅ correspond to its monoclinic P2₁/c structure. Any deviation from the standard pattern, such as the presence of additional peaks, would indicate the existence of impurities or other crystalline phases.

Rietveld refinement is a powerful analytical method used to refine crystal structure models by fitting a calculated diffraction profile to an entire experimental powder diffraction pattern. researchgate.net This technique allows for the precise determination of lattice parameters, atomic positions, and other structural details from powder data.

The process begins with an initial structural model, which for Gd₂SiO₅ is the known monoclinic P2₁/c structure. researchgate.net A theoretical diffraction pattern is calculated based on this model, considering instrumental factors and peak shape functions. A least-squares refinement process then iteratively adjusts various structural and instrumental parameters—such as lattice constants, atomic coordinates, and thermal parameters—to minimize the difference between the calculated and observed diffraction patterns. The quality of the fit is assessed by statistical indicators like the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²). This method has been successfully applied to characterize Gd₂SiO₅ coatings, confirming their crystal structure.

Single-crystal X-ray diffraction provides the most accurate and detailed information about the crystal structure of a material. carleton.edu By analyzing the diffraction pattern from a single, well-ordered crystal, it is possible to unambiguously determine the unit cell dimensions, space group, and the precise coordinates of every atom within the unit cell. carleton.edu

For this compound, single-crystal XRD studies have confirmed its monoclinic crystal system and P2₁/c space group. materialsproject.org The structure consists of two crystallographically distinct gadolinium (Gd³⁺) sites with different coordination environments (one with 9-fold and another with 7-fold coordination to oxygen). The silicon (Si⁴⁺) atoms are tetrahedrally coordinated to four oxygen atoms, forming isolated [SiO₄]⁴⁻ tetrahedra. materialsproject.org The detailed crystallographic data obtained from single-crystal studies form the basis for understanding the material's properties at an atomic level.

Data Tables

Table 1: Crystallographic Data for this compound (Gd₂SiO₅) Data sourced from computational analysis via the Materials Project. materialsproject.org

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c (14)
Lattice Parameters
a6.74 Å
b7.05 Å
c9.14 Å
α90.00°
β107.45°
γ90.00°
Unit Cell Volume414.38 ų

Table 2: Atomic Coordinates for this compound (Gd₂SiO₅) Data sourced from computational analysis via the Materials Project. materialsproject.org

AtomWyckoff Sitexyz
Gd14e0.280.110.12
Gd24e0.220.620.01
Si14e0.770.260.19
O14e0.020.280.15
O24e0.530.320.13
O34e0.810.110.32
O44e0.780.450.31
O54e0.49-0.010.21

Spectroscopic Probes of Local Structure

Spectroscopic methods are invaluable for probing the atomic-level structure of materials. Techniques such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the vibrational modes of the crystal lattice, which are directly related to the local coordination and chemical bonding within the this compound structure.

Raman spectroscopy is a non-destructive light scattering technique that provides a detailed fingerprint of a material's vibrational modes. In this compound, which possesses a monoclinic crystal structure, the Raman spectrum reveals a series of distinct peaks corresponding to the vibrational modes of the [SiO₄]⁴⁻ tetrahedra and the vibrations of the gadolinium ions within the crystal lattice.

The analysis of polarized Raman spectra, in conjunction with group theory calculations, allows for the definitive assignment of the observed Raman-active modes to their specific symmetry species (Ag and Bg for the monoclinic system). The internal vibrational modes of the silicate tetrahedra are typically observed at higher frequencies and include symmetric and anti-symmetric stretching and bending vibrations of the Si-O bonds. The external or lattice modes, which involve the motion of the Gd³⁺ cations and the rigid [SiO₄]⁴⁻ units, appear at lower frequencies.

The precise positions of these Raman peaks are sensitive to the local coordination environment, bond lengths, and bond angles. For instance, the stretching modes of the [SiO₄]⁴⁻ tetrahedra provide insights into the degree of polymerization and the strength of the silicon-oxygen bonds. The study of these vibrational modes is crucial for understanding the structural integrity and properties of the crystal.

Below is a table summarizing the observed Raman-active modes for a monoclinic this compound crystal.

Raman Shift (cm⁻¹)Symmetry AssignmentPredominant Vibrational Motion
83AgExternal (Lattice) Mode
98BgExternal (Lattice) Mode
112AgExternal (Lattice) Mode
152AgExternal (Lattice) Mode
170AgExternal (Lattice) Mode
278AgExternal (Lattice) Mode
290AgExternal (Lattice) Mode
333BgExternal (Lattice) Mode
409Ag, BgO-Si-O Bending
446Ag, BgO-Si-O Bending
468BgO-Si-O Bending
478AgO-Si-O Bending
521AgO-Si-O Bending
603AgSi-O Stretching
622AgSi-O Stretching
850-1000Ag, BgSi-O Stretching

Note: The data in this table is representative of findings for monoclinic rare-earth silicates and serves to illustrate the typical vibrational modes. Specific peak positions can vary slightly based on experimental conditions and sample preparation.

Fourier-Transform Infrared (FTIR) spectroscopy is a complementary technique to Raman spectroscopy that measures the absorption of infrared radiation by the material. For a vibration to be IR-active, it must induce a change in the molecule's dipole moment. ksu.edu.sa FTIR is particularly sensitive to the vibrations of polar functional groups and provides critical information about the chemical bonds within this compound.

The FTIR spectrum of Gd₂SiO₅ is characterized by strong absorption bands in the mid-infrared region, which are primarily associated with the vibrational modes of the [SiO₄]⁴⁻ tetrahedral units. The analysis of these absorption bands confirms the presence of isolated silicate tetrahedra, a defining feature of orthosilicates.

The primary absorption bands observed in the FTIR spectrum of this compound and their assignments are detailed in the table below.

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~900-1100Asymmetric stretching of Si-O bonds
~850Symmetric stretching of Si-O bonds
~500-650Bending modes of O-Si-O
< 500Gd-O lattice vibrations

Note: This table is based on typical values for orthosilicates and illustrates the expected absorption bands. The exact positions and intensities can be influenced by factors such as crystallinity and particle size.

The asymmetric stretching modes of the Si-O bonds typically result in the most intense absorption bands in the spectrum. The presence and shape of these bands are indicative of the high degree of crystallinity and the monoclinic nature of the Gd₂SiO₅ crystal. researchgate.net

Electron Microscopy and Microanalysis

While spectroscopic techniques provide information about the local atomic structure, electron microscopy and microanalysis are essential for characterizing the morphology, microstructure, and elemental composition of this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface. SEM analysis of this compound powders reveals important information about particle size, shape, and agglomeration, which are critical parameters in the synthesis of materials for applications like transparent ceramics.

The morphology of Gd₂SiO₅ particles is highly dependent on the synthesis method. For example, powders synthesized through a hydrothermal reaction followed by thermal treatment have been observed to have a "rod-like" morphology. researchgate.net Other synthesis routes, such as the sol-gel method or solid-state reaction, can yield particles with different shapes, including spherical or irregular morphologies. The study of these microstructures by SEM is crucial for controlling the synthesis process to achieve desired material properties. SEM, often combined with Energy Dispersive X-ray Spectroscopy (EDS), also allows for a qualitative assessment of the elemental composition across the sample. researchgate.netixrfsystems.com

Electron Microprobe Analysis (EMPA) is a highly sensitive analytical technique used for the non-destructive quantitative determination of the elemental composition of small volumes of solid materials. utexas.edu It operates by bombarding the sample with a focused electron beam and measuring the wavelength and intensity of the characteristic X-rays emitted by the different elements present. utexas.edu

In the characterization of this compound, EMPA is employed to verify the stoichiometry of the compound, ensuring that the atomic ratio of gadolinium, silicon, and oxygen corresponds to the chemical formula Gd₂SiO₅. The high spatial resolution of EMPA allows for the analysis of individual grains within a powder or different regions of a single crystal, making it possible to assess the compositional homogeneity and detect the presence of any secondary phases or impurities. utexas.edu

A typical quantitative analysis by EMPA would involve comparing the intensities of the Gd Lα, Si Kα, and O Kα X-ray lines from the sample to those obtained from well-characterized standards under the same analytical conditions. The results are then corrected for matrix effects (ZAF corrections) to yield accurate weight percentages of the constituent elements.

The following table presents a theoretical representation of an ideal EMPA result for a pure, stoichiometric this compound sample.

ElementWeight % (Theoretical)Atomic % (Theoretical)
Gadolinium (Gd)74.5328.57
Silicon (Si)6.6514.29
Oxygen (O)18.8257.14
Total 100.00 100.00

Note: This table represents the ideal stoichiometry of Gd₂SiO₅. Actual EMPA results would include measurement uncertainties and detection limits for trace impurities.

Electronic Structure and Spectroscopic Investigations of Digadolinium Oxide Silicate

Theoretical Approaches to Electronic Structure

Computational methods provide fundamental insights into the electronic properties of materials like digadolinium oxide silicate (B1173343). These theoretical studies are essential for interpreting experimental data and predicting material behavior.

The electronic structure of gadolinium oxyorthosilicate has been investigated using first-principles calculations within the framework of Density Functional Theory (DFT). researchgate.net DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. utm.my For materials containing elements with strongly correlated electrons, such as the 4f electrons of gadolinium, standard approximations within DFT like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) can be insufficient.

To address this, studies on Gd₂SiO₅ employ approaches like the GGA+U method, which incorporates a Hubbard U term to better describe the on-site Coulombic interactions of localized electrons. researchgate.net This approach is critical for accurately predicting the electronic band structure, including the band gap and the density of states (DOS). The band structure determines the range of energy levels that electrons can occupy, while the DOS describes the number of states available at each energy level. youtube.comsmu.edu These calculations are fundamental to predicting the material's electrical conductivity and optical absorption properties. researchgate.net

Computational modeling is also used to understand the electronic transitions that govern the material's optical properties, particularly the luminescence mechanisms in doped Gd₂SiO₅. In scintillators like Cerium-doped Gd₂SiO₅ (Gd₂SiO₅:Ce), the process involves a complex energy transfer from the host material to the dopant ion.

Theoretical models describe the scintillation mechanism as a multi-step process. researchgate.net Initially, high-energy radiation creates electron-hole pairs in the Gd₂SiO₅ host. This excitation energy can relax to form core excitons, which are associated with the 4f-4f transitions of the Gd³⁺ ions. researchgate.net These excitons are not stationary; they can migrate through the crystal lattice. The model then describes the transfer of energy from these migrating excitons to the Ce³⁺ activator ions, leading to the excitation of the Ce³⁺ electrons. The subsequent de-excitation of these electrons results in the emission of scintillation light. researchgate.net Computational studies of these energy transfer and transition probabilities are vital for explaining the efficiency and timing characteristics of the scintillator.

Optical Spectroscopy

Spectroscopic techniques are the primary experimental methods for probing the electronic structure and optical characteristics of materials. Absorption, transmittance, and photoluminescence spectroscopy collectively provide a detailed picture of how digadolinium oxide silicate interacts with light.

The absorption and transmittance properties of this compound, particularly when doped with activators like Cerium (Ce³⁺), have been extensively studied. The optical absorption spectrum reveals the specific energies (or wavelengths) of light that the material absorbs, corresponding to the electronic transitions from the ground state to various excited states.

In Gd₂SiO₅:Ce, several distinct absorption bands are observed in the ultraviolet region. These bands are associated with transitions involving both the Gd³⁺ ions of the host and the Ce³⁺ dopant ions.

Table 1: Key Absorption and Excitation Bands in Ce-doped this compound

Wavelength Range (nm) Origin of Electronic Transition Reference
220–265 Overlap of Ce³⁺ (4f → 5d₃) and Gd³⁺ (⁸S₇/₂ → ⁶Dⱼ) transitions
270–300 Gd³⁺ (⁸S₇/₂ → ⁶Iⱼ) transitions, overlapping with Ce³⁺ (4f → 5d₂) absorption

This table is interactive and allows for sorting of the data.

These absorption characteristics are crucial as they determine which wavelengths can be used to excite the material effectively for photoluminescence. The material generally shows good transparency in the visible range, which is a necessary property for a scintillator, allowing the emitted light to exit the crystal and be detected.

Photoluminescence spectroscopy is a powerful tool for characterizing the emissive properties of materials. It involves exciting the material with a specific wavelength of light and measuring the spectrum of the light it emits upon de-excitation.

The photoluminescence of this compound is most prominently studied in its cerium-doped form (Gd₂SiO₅:Ce), which is a widely used scintillator.

Excitation Spectra: The excitation spectrum shows which wavelengths of light most efficiently produce luminescence at a specific emission wavelength. For Gd₂SiO₅:Ce, monitoring the primary Ce³⁺ emission reveals strong excitation bands that correspond to the absorption features listed in Table 1. The bands around 275 nm and 312 nm are due to transitions within the Gd³⁺ ions, indicating an efficient energy transfer from the Gd³⁺ sublattice to the Ce³⁺ emission centers. Another prominent, broad excitation band is centered around 350 nm, corresponding to the direct excitation of the Ce³⁺ ions from the 4f ground state to the lowest 5d excited state.

Emission Spectra: When excited by UV light or high-energy radiation, Gd₂SiO₅:Ce exhibits a characteristic broad emission spectrum. This emission is due to the electronic transition from the lowest 5d excited state to the 4f ground state of the Ce³⁺ ion. The 4f ground state is split into two levels, ²F₅/₂ and ²F₇/₂. Consequently, the emission spectrum consists of a double band.

Table 2: Photoluminescence Emission Characteristics of Ce-doped this compound

Peak Emission Wavelength (nm) Corresponding Electronic Transition Reference
~440 5d → 4f (²F₅/₂) of Ce³⁺ aps.org

This table is interactive and allows for sorting of the data.

The shape and peak positions of these emission bands are characteristic of the Gd₂SiO₅ host material and are crucial for matching the scintillator's light output to the sensitivity of photodetectors in practical applications. aps.org The emission spectra are found to be similar whether the excitation source is UV light or higher-energy X-rays, as the final emissive transition within the Ce³⁺ ion remains the same. aps.org

Table 3: List of Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound Gd₂SiO₅
Gadolinium Oxyorthosilicate Gd₂SiO₅
Cerium Ce

Photoluminescence (PL) Spectroscopy

Luminescence Quantum Yield Determination

The luminescence quantum yield (QY) is a critical parameter that quantifies the efficiency of the conversion of absorbed photons into emitted photons. For this compound, particularly when doped with activator ions like Cerium (Ce³⁺), this efficiency is paramount for applications in scintillators and phosphors. The isovalent substitution of gadolinium ions with Ce³⁺ in many inorganic host lattices is known to result in a high quantum yield. mdpi.com

Factors that can reduce the quantum yield include non-radiative relaxation pathways, where the excitation energy is dissipated as heat (phonons) rather than light, and concentration quenching, where an excessively high concentration of dopant ions leads to energy migration between them until a quenching site is reached.

Luminescence Decay Kinetics and Lifetimes

The luminescence decay kinetics of doped this compound provide information about the lifetime of the excited electronic states and the mechanisms by which they de-excite. In Ce³⁺-doped gadolinium silicate (GSO:Ce), the scintillation process involves the recombination of electrons and holes at Ce³⁺ centers, followed by the de-excitation of the resulting excited Ce³⁺ ions. iaea.org

The decay profile of these materials is often characterized by multiple components, typically a fast and a slow component. This multi-exponential decay is attributed to different de-excitation pathways and local environments of the activator ions. Research on GSO:Ce crystals has successfully modeled the luminescence pulse shape and identified distinct decay time constants for these components. iaea.org A study analyzing the temperature dependence of the scintillation profile identified a radiative decay time constant for the fast component of 52.0 ± 1.1 ns. iaea.org This fast decay is a crucial characteristic for applications requiring high count rates, such as in medical imaging and high-energy physics. The decay times can be intentionally varied by adjusting the concentration of the cerium dopant, allowing for the tuning of the material's properties for specific applications.

The following table summarizes representative luminescence decay data for Ce³⁺-doped gadolinium silicate.

ParameterValueCompound System
Radiative Decay Time Constant (Fast Component)52.0 ± 1.1 nsGSO:Ce
Activation Energy (Fast Component)0.246 ± 0.036 eVGSO:Ce
Energy Transfer Mechanisms in Doped Systems

In doped this compound, energy transfer processes are fundamental to the material's luminescence. These mechanisms dictate how energy absorbed by the host lattice or by a sensitizer (B1316253) ion is transferred to the activator ion (the emitter). An efficient energy transfer is key to achieving high luminescence output.

Two primary types of energy transfer are of interest:

Host-to-Activator Transfer: The gadolinium silicate host lattice can absorb high-energy radiation (e.g., X-rays) and create electron-hole pairs. This energy can then be transferred non-radiatively to the dopant ions. In silica (B1680970) glasses co-doped with Gd³⁺ and Ce³⁺, the Gd³⁺ subsystem plays a crucial role in capturing and transferring energy to the Ce³⁺ luminescent centers. mdpi.commdpi.com Optimizing the resonance conditions between the Gd³⁺ energy levels and those of the activator is essential for high scintillation yields. mdpi.com

Ion-to-Ion Transfer: In systems with more than one type of dopant (co-doping), energy can be transferred from a "sensitizer" ion to an "activator" ion. This is often exploited to enhance the excitation of an activator that may have a small absorption cross-section at a particular wavelength. For example, efficient Tb³⁺ → Ce³⁺ energy transfer has been identified in gadolinium-based garnets. nih.gov Similar mechanisms are observed in silicate glass-ceramics, where energy transfer between Tb³⁺ and Eu³⁺ ions has been confirmed through spectroscopic measurements. nih.gov

These transfer processes can occur through various multipolar interactions (e.g., dipole-dipole, dipole-quadrupole) or exchange interactions, with their efficiency being highly dependent on the distance between the involved ions and the spectral overlap between the emission of the sensitizer and the absorption of the activator.

X-ray Photoelectron Spectroscopy (XPS) for Elemental States and Bonding Environments

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS provides specific information on the bonding environments of gadolinium, silicon, and oxygen.

The analysis of core-level spectra reveals binding energies (BE) that are characteristic of each element and its oxidation state.

Gadolinium (Gd): The Gd 4d and 4f core levels are of particular interest. In gadolinium oxide (Gd₂O₃), the Gd 4f electronic states are located near 8-9 eV. arxiv.orgresearchgate.net These values shift from the pure metal due to the formation of Gd-O bonds. Analysis of the Gd 4d spectrum can also reveal details about the ligand surroundings and charge-transfer processes. arxiv.org

Silicon (Si): The Si 2p peak is characteristic of the silicate network. In silica (SiO₂) and other silicates, the Si 2p peak is typically observed at a binding energy of around 103.5 eV, corresponding to the Si⁴⁺ oxidation state in a tetrahedral oxygen environment. researchgate.net

Oxygen (O): The O 1s spectrum is particularly informative as it can distinguish between different oxygen bonding environments. In silicate glasses, high-resolution XPS can resolve signals from bridging oxygen (BO), which links two silicon tetrahedra (Si-O-Si), and non-bridging oxygen (NBO), which is bonded to only one silicon atom and is associated with a network-modifying cation like Gd³⁺. anu.edu.au In gadolinium oxides, distinct O 1s peaks have been assigned to the main Gd-O lattice bonds (around 529.3 eV) and to surface defect sites or hydroxyl groups like [Gd…O–OH]. arxiv.orgresearchgate.net

The following table presents typical binding energy ranges for the core levels in this compound, compiled from data on related oxide and silicate materials.

ElementCore LevelTypical Binding Energy (eV)Inferred Chemical State/Environment
GadoliniumGd 4f~8 - 9Gd³⁺ in an oxide lattice
SiliconSi 2p~103.5Si⁴⁺ in SiO₄ tetrahedra
OxygenO 1s~529 - 531Non-bridging oxygen (NBO) bonded to Gd³⁺
OxygenO 1s~532 - 533Bridging oxygen (BO) in Si-O-Si linkages

Magnetic Resonance and Related Spectroscopies

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Centers

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique for studying materials with unpaired electrons. The Gd³⁺ ion has a half-filled 4f shell (4f⁷ electronic configuration), making it a highly paramagnetic center and thus strongly active in ESR spectroscopy.

ESR studies of Gd³⁺-containing glasses and materials typically show a characteristic complex spectrum, often referred to as a "U" spectrum, which arises from transitions between the fine structure levels of the ⁸S₇/₂ ground state. The shape and features of this spectrum are highly sensitive to the local symmetry of the crystal field around the Gd³⁺ ion.

In gadolinium-doped oxide glasses, computer simulations of the ESR spectra have shown that the short-range order in the environment of the Gd³⁺ ions is well preserved. At higher concentrations of gadolinium, the ESR spectra can be a superposition of signals arising from isolated Gd³⁺ ions and from magnetically interacting clusters of ions (e.g., ferromagnetic clusters). Analysis of the ESR line shapes provides valuable information on the distribution of Gd³⁺ ions within the silicate matrix, distinguishing between homogeneously dispersed ions and aggregates.

Mössbauer Spectroscopy for Local Structural Environments

Mössbauer spectroscopy is a technique that probes the local environment of specific atomic nuclei. While less common than ESR for gadolinium compounds, it can be performed using the 86.5 keV transition of the ¹⁵⁵Gd isotope. researchgate.net This method provides detailed information on hyperfine interactions at the Gd nucleus, which are sensitive to the local chemical and magnetic environment.

The key parameters obtained from a ¹⁵⁵Gd Mössbauer spectrum are:

Isomer Shift: This parameter is related to the electron density at the nucleus and provides information about the oxidation state and covalency of the gadolinium bonds.

Quadrupole Splitting: This arises from the interaction of the nuclear quadrupole moment with the local electric field gradient (EFG). For the Gd³⁺ ion, which is an S-state ion (zero orbital angular momentum), there is no contribution to the EFG from its own 4f electrons. Therefore, the measured quadrupole splitting is a direct probe of the deviation from cubic symmetry of the local lattice environment, providing insight into the structure of the silicate matrix surrounding the Gd atom. researchgate.net

Magnetic Hyperfine Field: In magnetically ordered materials, this parameter measures the internal magnetic field at the nucleus, providing information on the magnetic properties of the compound.

While specific Mössbauer data for this compound is not widely available, studies on other gadolinium compounds like Gd₂Ti₂O₇ and various alloys demonstrate the utility of the technique for determining local site symmetry and magnetic ordering. researchgate.netiaea.org

Advanced Analytical Techniques

Microwave-Enhanced Micro-Laser-Induced Breakdown Spectroscopy (MWE-MLIBS)

Microwave-Enhanced Micro-Laser-Induced Breakdown Spectroscopy (MWE-MLIBS) is an advanced analytical technique that significantly improves upon traditional Laser-Induced Breakdown Spectroscopy (LIBS). MWE-MLIBS offers enhanced emission intensities and higher signal-to-noise ratios, making it a powerful tool for the spectrochemical analysis of complex materials like this compound. researchgate.net This technique is particularly advantageous for remote analysis in challenging environments. nih.govnih.gov

The core principle of MWE-MLIBS involves the coupling of microwave energy into the plasma plume generated by a micro-laser ablating the sample surface. nih.gov As the laser creates an initial high-density plasma, it initially shields the microwaves. However, as the plasma expands and its density decreases, it absorbs the microwave energy. nih.gov This absorption accelerates the free electrons within the plasma, leading to increased collisional activities among electrons, excited atoms, and surrounding molecules. nih.gov The result is a larger, longer-lasting, and higher-temperature plasma, which in turn produces stronger and more persistent atomic and ionic emission signals for detection. researchgate.netnih.gov

Research on gadolinium oxide (Gd₂O₃), a closely related compound to this compound, demonstrates the effectiveness of this technique. In studies using a ceramic micro-laser, the plasma emission from Gd₂O₃ was observed to last for over 1200 µs with the application of a 1.0 kW microwave pulse. nih.gov This extended lifetime of the plasma is crucial for detailed spectroscopic analysis.

The enhancement of the emission signals is a key advantage of MWE-MLIBS. For gadolinium, the microwave irradiation leads to significantly intensified emission lines. This is critical for accurate quantitative analysis and for detecting trace amounts of the element within a sample matrix. nih.gov Studies have shown that microwave enhancement can lower the detection limit for gadolinium by as much as 60% and reduce the standard deviation of the emission signals, leading to more precise measurements. nih.gov

The plasma dynamics under microwave enhancement have been characterized for similar materials. The application of microwaves can enlarge the initial plasma volume by a factor of twenty. researchgate.net This expansion and the sustained high temperature of the plasma contribute to the enhanced emission signals. researchgate.netnih.gov

For the analysis of this compound, MWE-MLIBS would offer several benefits. The technique's ability to produce strong and sustained emission signals for gadolinium would allow for precise elemental and potentially isotopic analysis. The enhanced signal-to-noise ratio would be particularly beneficial for identifying and quantifying other constituent elements, such as silicon and oxygen, as well as any trace impurities.

A typical experimental setup for MWE-MLIBS includes a micro-laser for ablation, a microwave source (e.g., a 2.45 GHz magnetron), a helical antenna to deliver the microwaves to the plasma, and a high-resolution spectrometer to analyze the emitted light. nih.gov The following table outlines the key parameters from a study on gadolinium oxide, which would be analogous for the analysis of this compound.

ParameterValue
Laser Wavelength1064 nm
Laser Pulse Duration849 ps
Microwave Frequency2.45 GHz
Microwave Power1.0 kW
Microwave Pulse Duration1.0 ms

This data is based on the analysis of Gadolinium Oxide (Gd₂O₃) and is presented as a proxy for the analysis of this compound. nih.govnih.gov

In the context of surrogate nuclear debris analysis, where gadolinium is an important hazard index, MWE-MLIBS has demonstrated enhanced emission signals for Gd I, as well as other elements like Zr I, Fe I, Ce I, and Ce II, without evidence of self-absorption in the gadolinium emissions. nih.gov This indicates the technique's robustness for complex sample matrices.

The following table summarizes the key research findings from the MWE-MLIBS analysis of gadolinium oxide, which are relevant to the potential analysis of this compound.

FindingSignificance for AnalysisReference
Plasma emission sustained for over 1200 µsAllows for a longer window for spectroscopic data acquisition, improving signal integration and analysis. nih.gov
Enhanced emission intensities for GadoliniumImproves the sensitivity and accuracy of quantitative analysis. nih.govnih.gov
60% lower limit of detection for GadoliniumEnables the detection of lower concentrations of gadolinium within the sample. nih.gov
Reduced standard deviation of emission signalsIncreases the precision and reliability of the analytical measurements. nih.gov
No self-absorption of Gadolinium emissionsEnsures a linear relationship between signal intensity and concentration, which is crucial for accurate quantification. nih.gov

This data is based on the analysis of Gadolinium Oxide (Gd₂O₃) and is presented as a proxy for the analysis of this compound.

Defect Chemistry and Impurity Effects in Digadolinium Oxide Silicate

Role of Extrinsic Dopants and Their Incorporation

The properties of Gd₂SiO₅ can be precisely tailored by introducing extrinsic dopants, particularly luminescent lanthanide ions. These dopants are intentionally added to the host material to create efficient luminescence centers, which are the basis of its function as a scintillator or phosphor.

Doping Gd₂SiO₅ with various trivalent lanthanide ions is a common strategy to induce or enhance its luminescent properties. The Gd³⁺ ions in the host lattice can be substituted by other lanthanide ions, which then act as activators. An efficient energy transfer process can occur from the Gd₂SiO₅ host lattice to the dopant ions, resulting in characteristic light emission. researchgate.net

The Gd₂SiO₅ crystal has a monoclinic structure (space group P2₁/c) with two distinct crystallographic sites for the gadolinium ions, often denoted as Gd1 and Gd2. researchgate.net These sites have different coordination environments: the Gd1 site is nine-fold coordinated with oxygen, while the Gd2 site is seven-fold coordinated. researchgate.netresearchgate.net

When a dopant lanthanide ion is introduced, it substitutes one of these Gd³⁺ sites. The specific site occupied depends on factors like the ionic radius of the dopant relative to Gd³⁺.

Cerium (Ce³⁺): Due to its larger ionic radius, Ce³⁺ shows a preference for substituting the larger, nine-fold coordinated Gd1 site. researchgate.net The average distance between the rare-earth cation and the surrounding oxygen ligands is approximately 2.49 Å for the nine-coordinate site and 2.39 Å for the seven-coordinate site. researchgate.net This preferential occupancy influences the resulting luminescence, as the local environment affects the electronic energy levels of the dopant. researchgate.net

Europium (Eu³⁺): Studies on Eu³⁺-doped Gd₂SiO₅ suggest that the Eu³⁺ ions can occupy at least three inequivalent sites within the host lattice, leading to a complex luminescence spectrum. researchgate.net This indicates that Eu³⁺ may substitute both Gd1 and Gd2 sites, and potentially another site with a slightly different local symmetry.

The local environment, including the symmetry of the crystal field and the bond lengths to neighboring oxygen atoms, is critical as it directly influences the electronic transitions of the dopant ion. mdpi.com

Table 2: Dopant Site Occupancy in Gd₂SiO₅

Dopant IonPreferred Gd SiteCoordination NumberRationale
Ce³⁺ Gd1 researchgate.net9Larger ionic radius of Ce³⁺ is better accommodated in the larger Gd1 site. researchgate.net
Eu³⁺ Multiple sites researchgate.net9 and 7Ionic radius is similar to Gd³⁺, allowing for substitution at both Gd1 and Gd2 sites. researchgate.net

The introduction of lanthanide dopants creates new pathways for light emission. The luminescence arises from electronic transitions within the 4f electron shell of the lanthanide ions, or in the case of ions like Ce³⁺, from 5d→4f transitions.

Cerium (Ce³⁺): The luminescence in Ce³⁺-doped Gd₂SiO₅ is characterized by a broad emission band due to the allowed 5d→4f electronic transition. The emission spectrum can often be decomposed into two main bands, corresponding to Ce³⁺ ions in the two different Gd sites. The emission from the preferred nine-coordinate (Ce1) site typically appears at a shorter wavelength (around 430 nm), while emission from the seven-coordinate (Ce2) site is observed at a longer wavelength (around 470 nm). researchgate.net

Europium (Eu³⁺): Eu³⁺-doped Gd₂SiO₅ exhibits sharp emission lines in the red-orange region of the spectrum. These correspond to the forbidden f-f transitions, specifically from the ⁵D₀ excited state to the ⁷Fⱼ (J = 0, 1, 2, 3, 4) ground state manifold. The efficient energy transfer from the Gd₂SiO₅ host to the Eu³⁺ ions makes it a bright red phosphor. researchgate.net

Terbium (Tb³⁺): Doping with Tb³⁺ results in a characteristic bright green luminescence. This emission is due to the ⁵D₄ → ⁷Fⱼ transitions, with the most intense peak typically being the ⁵D₄ → ⁷F₅ transition at around 548 nm. researchgate.net

Table 3: Luminescence Properties of Lanthanide-Doped Gd₂SiO₅

Dopant IonKey Emission Wavelength(s)Corresponding Electronic Transition(s)Emitted Color
Ce³⁺ ~430 nm, ~470 nm researchgate.net5d → 4fBlue
Eu³⁺ ~615 nm researchgate.net⁵D₀ → ⁷F₂Red-Orange
Tb³⁺ ~548 nm researchgate.net⁵D₄ → ⁷F₅Green
Dy³⁺ Multiple lines⁴F₉/₂ → ⁶HⱼYellow-White
Sm³⁺ Multiple lines⁴G₅/₂ → ⁶HⱼOrange-Red

Luminescent Lanthanide Ion Doping (e.g., Ce³⁺, Eu³⁺, Tb³⁺, Dy³⁺, Sm³⁺, Er³⁺)

Concentration Quenching Phenomena in Digadolinium Oxide Silicate (B1173343)

Concentration quenching is a significant phenomenon in luminescent materials, including lanthanide-doped digadolinium oxide silicate (Gd₂SiO₅), where the emission intensity decreases with an increasing concentration of activator ions beyond an optimal point. This reduction in luminescence efficiency is primarily attributed to non-radiative energy transfer processes between nearby activator ions. The critical distance for energy transfer, below which quenching occurs, is a key parameter in understanding this phenomenon.

The primary mechanisms responsible for concentration quenching are:

Cross-Relaxation: This is a dominant process where an excited activator ion transfers part of its energy to a neighboring, identical ion in the ground state. The excited ion relaxes to an intermediate energy level, while the neighboring ion is promoted to an excited state. For this to occur, there must be appropriate energy level gaps in the activator ion that match, allowing for resonant or near-resonant energy transfer. If the energy mismatch is small, it can be bridged by the emission or absorption of phonons from the host lattice. For instance, in Pr³⁺-doped Gd₂SiO₅, concentration quenching of the ¹D₂ level has been observed as the concentration of Pr³⁺ ions increases, indicating energy migration and trapping by defects or quenching sites. researchgate.net

The type of interaction that governs the energy transfer can often be determined by analyzing the relationship between the emission intensity and the dopant concentration. The interaction can be classified as electric multipole-multipole interactions (like dipole-dipole, dipole-quadrupole, or quadrupole-quadrupole) or exchange interaction. For example, in some gadolinium-based phosphors, it has been found that at lower concentrations, the quenching is governed by electric dipole-dipole interactions, while at higher concentrations, exchange interactions become dominant. nih.gov The critical distance (Rc) for energy transfer can be calculated to determine the dominant mechanism.

Strategies to mitigate concentration quenching include the precise control of dopant concentration and the use of core-shell nanostructures, where an inert shell isolates the luminescent core from surface defects, thereby reducing quenching. acs.org

Non-Lanthanide Doping (e.g., In, Cd, Ca, Mg, Y)

The introduction of non-lanthanide dopants into the this compound host lattice is a strategic approach to modify its structural, optical, and electrical properties. These dopants can be isovalent (e.g., Y³⁺ substituting Gd³⁺) or aliovalent (e.g., Ca²⁺ or Mg²⁺ substituting Gd³⁺), with the latter requiring charge compensation mechanisms that create additional defects like vacancies.

Influence on Structural Integrity

Doping with non-lanthanide cations can significantly impact the crystal structure of this compound. The extent of this influence depends on factors such as the ionic radius and charge of the dopant relative to the host cation (Gd³⁺) it replaces.

Lattice Distortion: When a dopant with a different ionic radius substitutes for Gd³⁺ (ionic radius ≈ 1.053 Å for coordination number 8), it induces local lattice strain and distortion. For example, yttrium (Y³⁺, ionic radius ≈ 1.019 Å) is very close in size to Gd³⁺, allowing for the formation of solid solutions (Gd₁-ₓYₓ)₂SiO₅ with minimal structural stress. In contrast, doping with smaller ions like magnesium (Mg²⁺, ionic radius ≈ 0.89 Å) or larger ions like calcium (Ca²⁺, ionic radius ≈ 1.12 Å) would cause more significant local distortions. bohrium.com These distortions can alter the local symmetry around the activator ions, which in turn affects the optical properties.

Phase Stability: The concentration and type of dopant can influence the phase stability of the material. In the gadolinium calcium silicate system, certain compositions were found to contain a secondary phase of Gd₂SiO₅, indicating that the incorporation of Ca can influence phase purity. harvard.edu

The table below summarizes the ionic radii of the specified dopants in comparison to Gadolinium.

IonChargeIonic Radius (Å) for CN=8
Gd³⁺ +3 1.053
In³⁺+30.94
Cd²⁺+21.09
Ca²⁺+21.12
Mg²⁺+20.89
Y³⁺+31.019
Modulation of Optical and Electrical Properties

Non-lanthanide doping can effectively tune the optical and electrical characteristics of Gd₂SiO₅-based materials.

Optical Properties: The structural changes induced by dopants, such as local symmetry distortion and defect creation, directly impact the luminescent properties. Doping with non-lanthanide ions can disturb the local crystal field around the activator ions (e.g., Ce³⁺), which can alter the probability of their electronic transitions and thereby enhance luminescence. bohrium.comfrontiersin.org For example, aliovalent doping with ions like Mg²⁺ can create oxygen vacancies, which may act as sensitizers or trapping centers, influencing the energy transfer pathways and luminescence decay times. The introduction of such defects can create new energy levels within the bandgap, potentially affecting absorption and emission characteristics. mdpi.com

Electrical Properties: The electrical properties of insulating materials like this compound are highly sensitive to defects. The creation of oxygen vacancies through aliovalent doping (e.g., with Ca²⁺ or Mg²⁺) can significantly increase ionic conductivity, as these vacancies provide pathways for oxide ion migration. Computational studies on related apatite silicate systems show that doping is a key strategy to enhance ionic conductivity. bath.ac.uk While specific experimental data on the electrical properties of non-lanthanide doped Gd₂SiO₅ is scarce, it is expected that introducing mobile charge carriers (vacancies) through aliovalent substitution would increase the electrical conductivity of the material.

Theoretical Modeling of Defects and Doping

Theoretical modeling, particularly using first-principles calculations based on Density Functional Theory (DFT), is a powerful tool for investigating the atomic and electronic structure of defects and impurities in materials like this compound. ucsb.edu These computational methods allow for the prediction of material properties without prior experimental input, providing fundamental insights into defect chemistry.

First-principles calculations can be employed to:

Determine Defect Formation Energies: DFT calculations can be used to compute the formation energy of various intrinsic point defects (e.g., vacancies, interstitials, antisites) and extrinsic defects (dopants). aps.org This allows for the identification of the most stable defect types under different synthesis conditions (e.g., Gd-rich or Si-rich) and charge states. researchgate.net For instance, calculations on other oxides have shown that under certain conditions, cation vacancies are the dominant defects. aps.org

Predict Dopant Site Preference: When a dopant is introduced, it can potentially substitute for different host atoms (e.g., Gd or Si) or reside in an interstitial position. Atomistic simulations can calculate the solution energy for each possible configuration, thereby predicting the most energetically favorable site for a given dopant. Studies on apatite silicates have shown that the preferred site depends strongly on the dopant's ionic radius. bath.ac.uk

Analyze Electronic Structure: Theoretical modeling can reveal how defects and dopants alter the electronic structure of the host material. It can calculate the density of states (DOS) to identify whether a defect introduces deep or shallow energy levels within the bandgap. aps.org These defect states can act as electron or hole traps, or as recombination centers, which significantly impact the optical and electrical properties of the material. mdpi.com

Simulate Structural Changes: The local structural relaxation around a defect or dopant can be accurately modeled. These calculations provide detailed information on changes in bond lengths and angles, which are crucial for understanding the impact of doping on the material's structural integrity and its optical properties. researchgate.net

While extensive theoretical studies specifically on this compound are not widely reported, the methodologies have been successfully applied to a wide range of other oxide and silicate materials. bath.ac.ukaps.orgresearchgate.net These studies provide a robust framework for future computational investigations into the defect chemistry and impurity effects in Gd₂SiO₅.

Advanced Materials Applications of Digadolinium Oxide Silicate

Luminescent Material Development

The capacity of digadolinium oxide silicate (B1173343) to host activator ions without significant quenching of luminescence makes it a versatile platform for developing materials that emit light upon external stimulation. These properties are particularly valuable in solid-state lighting and data storage technologies.

Digadolinium oxide silicate is an attractive host material for phosphors used in solid-state lighting (SSL), particularly for light-emitting diodes (LEDs). researchgate.net Due to its wide band gap and high chemical and thermal stability, it serves as a durable matrix for rare-earth dopants that act as luminescence centers. researchgate.netaps.org By doping the Gd₂SiO₅ lattice with different trivalent rare-earth ions (RE³⁺), the emission color can be precisely tuned. This is crucial for creating white light, which is typically generated by combining the light from a primary LED source (often near-ultraviolet or blue) with down-converted light from one or more phosphors. researchgate.net

The excitation spectra of these RE-doped Gd₂SiO₅ phosphors are well-matched with the emission from near-UV (nUV) chips, which operate in the 250 to 400 nm range, making them highly suitable for modern SSL applications. researchgate.net Research has demonstrated the synthesis of various Gd₂SiO₅:RE³⁺ phosphors via solid-state diffusion methods, resulting in well-crystallized and efficient luminescent materials. researchgate.net

Specific examples of emission tuning include:

Cerium (Ce³⁺): Doping with Ce³⁺ results in a broad emission band in the blue region of the spectrum, with peaks around 390 nm and 440 nm when excited at 350 nm. researchgate.net

Dysprosium (Dy³⁺): Dy³⁺-doped Gd₂SiO₅ produces efficient blue (481 nm) and yellow (576 nm) light. researchgate.net

Europium (Eu³⁺): Eu³⁺ serves as a red-emitting activator, with characteristic sharp emission peaks at approximately 587 nm (orange) and 615 nm (red). researchgate.net

Terbium (Tb³⁺): Doping with Tb³⁺ yields a strong green emission at 545 nm, along with a weaker blue emission. researchgate.net

By combining these different rare-earth doped phosphors, it is possible to create a blended spectrum that results in high-quality white light for general illumination.

Persistent luminescence, also known as afterglow, is the phenomenon where a material continues to emit light for a period after the excitation source has been removed. This property is dependent on the presence of electron traps within the material's crystal structure. In this compound, afterglow is primarily linked to the presence of oxygen vacancies, which act as deep electron traps. google.com

During irradiation with high-energy sources like X-rays or UV light, electron-hole pairs are created. While many recombine quickly to produce prompt scintillation or fluorescence, some electrons are captured by these oxygen vacancies. These trapped electrons can be gradually released through thermal energy and then recombine with luminescence centers (such as Ce³⁺ dopants), resulting in a sustained light emission. google.com The mechanism is described as a thermally assisted tunneling recombination of electrons from traps with holes trapped at the luminescence centers. google.com

While a strong afterglow is often undesirable in fast-timing applications like medical imaging scintillators, this very property makes the material a candidate for applications in optical storage and sensing. google.comresearchgate.net The ability to store energy from an excitation source and release it slowly as light can be harnessed for:

Optical Storage: Information could potentially be written into the material using a light source to charge the traps and then read out later as the material emits the stored energy in the form of light.

Sensing: Changes in the environment, such as temperature, could affect the rate of electron release from the traps, thereby modulating the persistent luminescence intensity or decay time. This provides a mechanism for temperature sensing.

Research into mixed-crystal orthosilicates, including those containing gadolinium, has shown that the concentration of these crucial oxygen vacancies, and thus the intensity of the afterglow, can be controlled by modifying the crystal composition. google.com Although materials like lutetium orthosilicate (B98303) (LSO) are known for a stronger afterglow, Gd₂SiO₅ also exhibits this characteristic, which can be tailored for specific applications. researchgate.net

Scintillator Material Performance

As a scintillator, this compound converts high-energy radiation, such as gamma rays and X-rays, into pulses of visible light. Its high density (6.71 g/cm³) and effective atomic number (58) give it excellent stopping power for ionizing radiation, making it a valuable material for detectors in medical imaging, nuclear physics, and geological exploration. nih.govscintacor.com

Scintillation light yield and energy resolution are critical metrics for a scintillator's performance. Light yield refers to the number of photons produced per unit of energy absorbed, while energy resolution is the ability to distinguish between two gamma rays of closely spaced energies.

Cerium-doped this compound (Gd₂SiO₅:Ce) is known for its good light output. rsc.org Published studies report light yield values typically in the range of 8,000 to 12,600 photons per mega-electron volt (photons/MeV). google.comnih.govmyu-group.co.jp The energy resolution for the 662 keV gamma-ray peak from a ¹³⁷Cs source is consistently reported to be good, with values ranging from 6.4% to 9.1%. google.comscintacor.comrsc.orgwikipedia.org A better energy resolution is indicated by a lower percentage value. The performance is influenced by factors such as crystal quality, surface treatment, and the specific concentration of the cerium dopant. wikipedia.org

Performance MetricReported ValueSource Energy
Scintillation Light Yield 10,300 photons/MeV662 keV
12,600 photons/MeV662 keV
8,000 - 10,000 photons/MeVGamma
Energy Resolution 6.4%662 keV
7.2%662 keV
8.5%662 keV
9.1%662 keV
6.4%1332 keV

The scintillation decay time is the time it takes for the light emission to decrease after the initial excitation event. A fast decay time is crucial for applications requiring high count rates and precise timing, such as positron emission tomography (PET). scintacor.com

Decay ComponentReported Decay Time (ns)
Fast 30 - 60
Fast 68.7
Slow 754

An ideal scintillator would exhibit a perfectly proportional response, meaning the light yield per unit energy would be constant regardless of the energy of the incident radiation. However, in reality, most scintillators, including Gd₂SiO₅:Ce, exhibit a non-proportional response. researchgate.net This non-proportionality is a key factor that degrades the intrinsic energy resolution of the material, limiting its ability to precisely measure the energy of gamma photons. researchgate.net

The non-proportionality of Gd₂SiO₅:Ce has been characterized using highly monochromatic X-ray beams from synchrotron sources. researchgate.net These studies map the light yield as a function of the absorbed photon energy. The response curve is typically normalized to the light yield at 662 keV. For Gd₂SiO₅:Ce, the response tends to decrease at lower energies. researchgate.net A recent comparative study quantified the degree of non-proportionality for Ce:GSO as 0.19, which was higher (less proportional) than a mixed-crystal variant, Ce:LGSO (0.08). myu-group.co.jp Understanding and characterizing this non-proportional behavior is essential for accurately modeling detector performance and for developing new scintillator materials with improved proportionality and, consequently, better energy resolution.

Development for Radiation Detection Systems (e.g., X-ray, Gamma-ray, Neutron)

This compound, often referred to as gadolinium oxyorthosilicate (GSO), is a prominent inorganic scintillating crystal used for the detection of various forms of ionizing radiation. Scintillators are materials that emit light upon absorbing radiation, and the properties of GSO make it particularly suitable for detecting X-rays, gamma-rays, and, to some extent, neutrons.

When doped with cerium (Ce:GSO), it becomes an efficient scintillator with a high light yield, good energy resolution, and a fast decay time. These characteristics are crucial for applications in medical imaging, such as Positron Emission Tomography (PET), and in high-energy physics. frontiersin.orgresearchgate.net The high density (6.7 g/cm³) and high effective atomic number of GSO contribute to its excellent stopping power for X-rays and gamma-rays, making it a more effective absorber than some traditional scintillator materials. researchgate.netresearchgate.net

For neutron detection, the high thermal neutron capture cross-section of gadolinium is the key property. While GSO itself is not a primary neutron scintillator, gadolinium-containing materials, including silicate glasses, are being developed for neutron detection. pnnl.govpan.pl The interaction of thermal neutrons with gadolinium isotopes results in the emission of conversion electrons and gamma rays, which can then be detected by a scintillating material. nih.gov Research into gadolinium-containing scintillation glasses, such as those in the BaO-Gd₂O₃-SiO₂ system, has shown promise for creating large-volume, cost-effective neutron detectors. pnnl.govpan.pl

Below is a table summarizing some of the key properties of Cerium-doped Gadolinium Oxyorthosilicate (Ce:GSO) relevant to radiation detection:

PropertyValueUnits
Density6.7g/cm³
Wavelength of Maximum Emission430nm
Decay Time30 - 60ns
Light Yield8 to 10photons/keV
Radiation Length1.38cm
Refractive Index1.85-
HygroscopicNo-

Dielectric and Electronic Device Applications

In the realm of microelectronics, materials with a high dielectric constant (high-κ) are essential for the continued miniaturization of components. This compound, in various forms, has been investigated for its potential as a high-κ dielectric material.

Gadolinium-based silicates are explored as high-κ dielectrics to replace silicon dioxide (SiO₂) in metal-oxide-semiconductor (MOS) devices. The primary advantage of a high-κ dielectric is its ability to enable the fabrication of smaller capacitors with lower leakage currents, which is critical for devices like gate dielectrics and memory cells. Amorphous gadolinium-based silicates have been shown to be compatible with high-temperature annealing processes, a crucial requirement for integration into conventional semiconductor manufacturing. researchgate.net

In the context of non-volatile memory, gadolinium oxide (Gd₂O₃), a related compound, has been evaluated as a high-κ blocking layer in charge-trap flash memory devices. frontiersin.org Charge-trap memory is a type of non-volatile storage that uses a charge-trapping layer, typically silicon nitride, to store information. The use of a high-κ material like gadolinium oxide as the blocking layer can lead to faster program and erase speeds while maintaining good charge retention. frontiersin.org The development of gadolinium-doped hafnium oxide (Gd-doped HfO₂) has also demonstrated enhanced performance in charge-trapping memory, showcasing a large memory window at low operating voltages. amanote.com

When high-κ dielectric materials are deposited onto a silicon substrate, the interface between the two materials plays a critical role in the performance of the electronic device. The formation of an interfacial layer, often a silicate or silicon oxide, is a common phenomenon.

Nuclear Waste Form Immobilization and Radiation Shielding

The long-term, safe disposal of nuclear waste is a major challenge. This compound and related materials are being investigated for their potential to immobilize radioactive waste and to provide effective radiation shielding.

Glass-ceramic materials are composites that contain both a glassy (amorphous) phase and a crystalline phase. They are considered promising candidates for the immobilization of high-level nuclear waste, particularly for the containment of actinides, which are heavy, radioactive elements.

Research has identified a gadolinium-silicate apatite phase within a gadolinium-borosilicate glass matrix as a potential glass-ceramic nuclear waste form. researchgate.netpnnl.gov The crystalline apatite structure is capable of incorporating actinides like americium (Am) and curium (Cm) into its lattice by substituting for gadolinium. researchgate.netpnnl.gov This glass-ceramic approach offers several advantages: both the glass and the crystalline phase can immobilize actinides, the silicate apatite is thermodynamically stable, and the fabrication process is relatively straightforward. researchgate.netpnnl.gov Furthermore, the presence of gadolinium provides an inherent neutron absorption capability, which is beneficial for managing the criticality of fissile materials within the waste. researchgate.netpnnl.gov

Gadolinium's exceptionally high thermal neutron absorption cross-section makes it a highly effective material for neutron shielding. pan.plnih.gov Gadolinium-containing compounds, including oxides and silicates, can be incorporated into various matrix materials, such as cement pastes and glasses, to create composite materials for radiation shielding.

The addition of gadolinium oxide to cement mortars has been shown to enhance their neutron shielding capabilities. pan.plnih.gov While it can slightly retard the initial hydration of the cement, it can also improve the long-term compressive strength. pan.plnih.gov In addition to neutron absorption, gadolinium's high atomic number contributes to the attenuation of gamma rays through mechanisms like the photoelectric effect and Compton scattering. frontiersin.org Therefore, gadolinium-based composite materials offer the potential for dual-purpose shielding against both neutrons and gamma radiation. frontiersin.org

Studies on gadolinium-containing silicate bioactive glasses have also demonstrated that increasing the gadolinium concentration significantly improves the gamma-ray attenuation properties of the material. researchgate.net

Host Materials for Functional Components

This compound (Gd2SiO5), also known as gadolinium oxyorthosilicate, is a versatile ceramic material recognized for its favorable thermal and chemical stability. These properties make it a promising host material for various functional components in advanced material applications. Its ability to accommodate dopant ions allows for the tailoring of its optical and luminescent properties, opening avenues for its use in specialized ceramic nanostructures and potentially as optical window materials in energy conversion devices.

Integration in Ceramic Nanostructures

The integration of this compound into ceramic nanostructures leverages its capabilities as a host for luminescent centers, primarily for applications in lighting and detectors. Gd2SiO5 can be synthesized as nanoparticles (nanophosphors) through various methods, including hydrothermal synthesis and solid-state reactions. These nanoparticles can then be incorporated into a larger ceramic matrix to form nanocomposites with tailored functionalities.

The primary challenge in creating these ceramic nanostructures is ensuring a uniform dispersion of the Gd2SiO5 nanoparticles within the host matrix to avoid agglomeration, which can degrade the optical and mechanical properties of the final composite. Surface modification of the nanoparticles is a common strategy to improve their compatibility with the matrix material.

Research has demonstrated the synthesis of transparent ceramics from cerium-doped Gd2SiO5 powders. researchgate.net This indicates that with appropriate processing techniques, such as hot pressing or spark plasma sintering, it is possible to create dense ceramic structures with good optical quality. The ability to form transparent ceramics is crucial for applications where light transmission is essential.

While much of the research focuses on Gd2SiO5 as the primary component of the ceramic, its integration as a functional filler into other ceramic matrices is an area of growing interest. For instance, Gd2SiO5 nanophosphors could be embedded in a mechanically robust and thermally stable ceramic host to create components for solid-state lighting or scintillators for medical imaging. The table below summarizes some key aspects of integrating Gd2SiO5 into ceramic nanostructures.

ParameterDescriptionSignificance
Synthesis of NanoparticlesMethods include hydrothermal synthesis, sol-gel, and solid-state reaction to produce Gd2SiO5 nanoparticles with controlled size and morphology. researchgate.netControl over nanoparticle characteristics is crucial for their effective integration and the final properties of the ceramic nanostructure.
Dispersion in MatrixTechniques to ensure uniform distribution of Gd2SiO5 nanoparticles within a host ceramic matrix to prevent agglomeration.Homogeneous dispersion is key to achieving desired optical and mechanical properties in the nanocomposite.
SinteringDensification of the ceramic composite through methods like hot pressing or spark plasma sintering to create a solid, often transparent, structure. google.comProper sintering is essential for achieving high density and transparency, which are critical for optical applications.
DopingIntroduction of rare-earth ions (e.g., Ce3+, Eu3+) into the Gd2SiO5 crystal lattice to induce specific luminescent properties. researchgate.netresearchgate.netDoping allows for the tuning of the material's light emission characteristics for various applications like phosphors and scintillators.

Optical Window Materials in Energy Conversion Devices

The potential use of this compound as an optical window material in energy conversion devices is an emerging area of exploration, primarily driven by its thermal stability and the possibility of fabricating it into a transparent ceramic form. Optical windows in high-temperature energy conversion systems, such as concentrated solar power or certain types of fuel cells, require materials that can withstand harsh thermal and chemical environments while maintaining excellent optical transparency.

While materials like fused silica (B1680970) and sapphire are commonly used for high-temperature optical windows, the unique properties of rare-earth silicates like Gd2SiO5 offer intriguing possibilities. Its high melting point and stability at elevated temperatures are advantageous for such applications. The ability to produce transparent Gd2SiO5 ceramics is a critical prerequisite for its use as an optical window. researchgate.netgoogle.com Research into the fabrication of transparent Gd2SiO5 ceramics for scintillator applications demonstrates that high transparency can be achieved, which is a key requirement for an optical window. google.comsemanticscholar.org

In the context of energy conversion, a Gd2SiO5 optical window could potentially be used in several ways:

Concentrated Solar Power (CSP): As a protective window for receivers operating at high temperatures, allowing solar radiation to pass through while protecting the internal components from the external environment.

High-Temperature Reactors: In advanced solar reactors for producing solar fuels, a transparent window is needed to allow concentrated sunlight to enter the reaction chamber.

Solid Oxide Fuel Cells (SOFCs): While not a direct energy conversion component, optical access to SOFCs during research and development is crucial for diagnostics. A thermally and chemically stable transparent window material would be invaluable for in-situ monitoring of the cell's operation at high temperatures.

It is important to note that while the intrinsic properties of Gd2SiO5 suggest its potential in these applications, there is currently limited direct research on its use as an optical window material specifically for energy conversion devices. Further investigation into its broadband transmittance, refractive index at operating temperatures, and long-term stability in relevant chemical environments would be necessary to fully assess its viability.

The following table outlines the key material properties of Gd2SiO5 relevant to its potential application as an optical window material.

PropertyRelevance for Optical Window ApplicationsKnown Characteristics of Gd2SiO5
TransparencyEssential for allowing light to pass through with minimal loss.Can be fabricated into transparent ceramics. researchgate.netgoogle.com
Thermal StabilityCrucial for withstanding high operating temperatures in energy conversion systems.Gd2SiO5 is known for its high thermal stability. researchgate.net
Chemical StabilityNecessary to resist corrosion and degradation in reactive environments.Generally exhibits good chemical stability. researchgate.net
Mechanical StrengthRequired to withstand pressure differentials and mechanical stresses.As a ceramic, it is expected to have good mechanical strength, though specific data for transparent Gd2SiO5 windows is limited.

Future Research Directions and Outlook for Digadolinium Oxide Silicate

Exploration of Novel Synthesis Pathways

Traditional synthesis of digadolinium oxide silicate (B1173343) has often relied on solid-state reactions, which require high temperatures and can offer limited control over particle morphology. Future research is increasingly focused on developing more sophisticated, low-temperature synthesis routes that provide precise control over particle size, shape, and crystallinity. These novel pathways are critical for producing nanostructured materials with enhanced properties.

Two of the most promising methods being explored are hydrothermal synthesis and the sol-gel method.

Hydrothermal Synthesis: This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure. For Gd₂SiO₅, hydrothermal methods have been shown to produce rod-like powders after thermal treatment. researchgate.net Research indicates that the molar ratio of precursors, such as Gadolinium(III) nitrate (B79036) hexahydrate and Tetraethyl orthosilicate (B98303) (TEOS), and the concentration of the precipitating agent are crucial parameters that determine the final phase and morphology of the material. researchgate.net This method allows for the synthesis of nanostructured materials which can be advantageous for applications in dual-modal imaging probes. rsc.org

Sol-Gel Method: The sol-gel process offers a versatile route to create highly pure and homogeneous materials in various forms, including transparent luminescent films. researchgate.netnih.gov This method has been successfully used to produce polycrystalline Gd₂SiO₅:Ce³⁺ films with grain sizes around 100 nm. researchgate.net A key area of future research is optimizing the synthesis conditions, such as the molar ratio of precursors and calcination temperatures, to control particle size and prevent agglomeration, which can be a challenge at high temperatures. researchgate.netchalcogen.ro The ability to create thin films opens up possibilities for new applications in high-resolution X-ray imaging systems. researchgate.net

Synthesis MethodKey AdvantagesResearch Focus
Hydrothermal Synthesis Control over morphology (e.g., nanorods), lower temperature processing. researchgate.netOptimizing precursor ratios and precipitating agent concentration to achieve desired phases. researchgate.net
Sol-Gel Method High homogeneity and purity, ability to form thin films and nanoparticles. researchgate.netnih.govControlling particle size and preventing aggregation during calcination. researchgate.net

Advanced Characterization Techniques for In-Situ Studies

To fully understand and engineer the properties of digadolinium oxide silicate, particularly for use in harsh environments like nuclear facilities or space applications, advanced in-situ characterization techniques are essential. These methods allow for real-time analysis of the material's elemental composition and structural integrity under operational conditions.

Laser-Induced Breakdown Spectroscopy (LIBS) is a powerful technique for this purpose. dtic.milresearchgate.net LIBS is an atomic emission spectroscopy method that uses a high-energy laser pulse to create a micro-plasma on the sample surface, allowing for the elemental analysis of the ablated material. mdpi.com

Key research directions involving LIBS include:

Remote Analysis: Fiber-optic LIBS (FO-LIBS) has demonstrated potential for the in-situ and remote analysis of materials in high-radiation fields. mdpi.com This is particularly relevant for monitoring nuclear fuel debris, where gadolinium is used as a neutron absorber.

Quantitative Analysis: Studies have shown that LIBS can be used for the quantitative analysis of gadolinium in complex matrices, even under gamma irradiation. mdpi.com By establishing robust calibration curves using intensity ratios of emission lines, detection limits in the range of 0.03–0.08 wt% have been achieved. mdpi.com

Enhanced Sensitivity: Combining LIBS with other techniques, such as microwave enhancement, can significantly multiply the emission intensities, leading to more pronounced detection of gadolinium's spectral lines and improved limits of detection. nih.gov

Future work will likely focus on refining these LIBS-based systems to improve their robustness, accuracy, and applicability for real-world, in-situ monitoring of Gd₂SiO₅ and related materials. dtic.milmdpi.com

Computational Design of Enhanced Functionality

Computational modeling, particularly using Density Functional Theory (DFT) , has become an indispensable tool for predicting and understanding the properties of materials at the atomic level. uci.edunih.gov DFT allows researchers to investigate the electronic structure, defect energetics, and optical properties of materials like this compound, thereby guiding the experimental design of materials with enhanced functionality. youtube.com

Future computational research on Gd₂SiO₅ will likely focus on several key areas:

Dopant Effects: DFT calculations can elucidate the role of dopants, such as cerium, in the scintillation process. researchgate.net By modeling the energy levels and transition probabilities, researchers can predict which dopants and concentrations will yield optimal light output and decay times.

Defect Engineering: Understanding the formation energies of intrinsic and extrinsic point defects is crucial for controlling material properties. Atomistic simulations can predict the most favorable defect structures, such as those formed when co-doping with other ions, which can significantly impact luminescence and conductivity. mdpi.com

Surface Properties: For applications involving nanoparticles and thin films, DFT can be used to model surface structures and their interactions with surrounding environments. youtube.com This is critical for designing functionalized nanoparticles for biomedical applications like MRI contrast agents. nih.gov

By providing a theoretical framework to complement experimental efforts, DFT and other computational methods will accelerate the discovery and optimization of next-generation gadolinium silicate materials. uci.eduyoutube.com

Development of Tailored Materials for Specific Technological Demands

The versatility of this compound allows for its properties to be tailored for a wide range of specific technological applications. The primary strategy for this customization is through controlled doping with activators, most notably cerium (Ce³⁺).

Scintillators for Medical Imaging: Cerium-doped gadolinium oxyorthosilicate (GSO:Ce) is a well-established scintillator material used in Positron Emission Tomography (PET) detectors. heegermaterials.comadvatech-uk.co.ukresearchgate.net Its key properties include high density, high light yield, and a relatively short decay time. osti.govresearchgate.net Future research aims to further optimize these properties. By adjusting the concentration of the cerium dopant, the decay time can be varied, allowing for flexibility in different detection applications. heegermaterials.com The goal is to enhance the energy resolution and light output to improve the sensitivity and image quality of medical imaging systems. researchgate.netresearchgate.netresearchgate.net

High-Energy Physics and Geological Logging: The high density and radiation hardness of GSO make it an interesting material for electromagnetic calorimeters in high-energy physics experiments and for detectors used in geological and underground resource exploration. heegermaterials.comadvatech-uk.co.ukosti.gov Tailoring the material for these applications involves ensuring its mechanical robustness, non-hygroscopic nature, and stable performance under demanding conditions. advatech-uk.co.uk

Nanoparticles for Biomedical Imaging: There is growing interest in developing Gd₂SiO₅ nanoparticles as contrast agents for Magnetic Resonance Imaging (MRI). nih.govmdpi.com Free gadolinium ions are toxic, but encapsulating them within a stable silicate matrix can mitigate this issue. nih.gov Research is focused on synthesizing ultrasmall nanoparticles and functionalizing their surfaces with biocompatible ligands to ensure colloidal stability and enable targeting capabilities for theranostic applications. mdpi.comnih.govresearchgate.netnih.gov

ApplicationKey Material PropertyTailoring Strategy
Positron Emission Tomography (PET) High light yield, fast decay time. osti.govresearchgate.netOptimizing Cerium (Ce³⁺) dopant concentration. heegermaterials.com
High-Energy Physics High density, radiation hardness. osti.govEnsuring high crystal quality and mechanical stability.
MRI Contrast Agents High relaxivity, biocompatibility. mdpi.comresearchgate.netSynthesis of surface-functionalized nanoparticles. nih.govresearchgate.net

Synergistic Studies with Other Rare-Earth Systems

While cerium is the most common dopant for Gd₂SiO₅, future research will increasingly explore the synergistic effects of co-doping with other rare-earth elements. The introduction of a second rare-earth ion can significantly alter the material's luminescent properties through mechanisms such as energy transfer, potentially leading to new functionalities.

For instance, studies on other oxide and silicate systems have shown that co-doping can enhance luminescence intensities or shift emission wavelengths. mdpi.com In the context of Gd₂SiO₅, potential research avenues include:

Improving Scintillation Performance: Co-doping with ions like Lutetium (Lu) or Yttrium (Y) could modify the host lattice and influence the energy transfer pathway from the host to the Ce³⁺ activator, potentially increasing the light yield. The study of related compounds like LuYSiO₅:Ce provides a basis for comparison and exploration. researchgate.net

Developing Novel Phosphors: Co-doping with other luminescent rare-earth ions could create phosphors with unique emission spectra suitable for applications in solid-state lighting or as spectral converters.

Controlling Defect Formation: The introduction of co-dopants can influence the formation of charge-compensating defects within the crystal lattice. mdpi.com Understanding and controlling these defects is crucial for optimizing the optical and electrical properties of the material.

These synergistic studies will open up new possibilities for designing multifunctional materials based on the this compound host, expanding its applications beyond its current uses.

Q & A

Q. What are the optimal synthesis conditions for digadolinium oxide silicate to ensure phase purity?

To achieve phase-pure this compound, control of temperature, reaction time, and precursor stoichiometry is critical. For silicate-based compounds, melt viscosity and cooling rates significantly influence crystallization. Experimental protocols should include high-temperature solid-state reactions (e.g., 1200–1400°C in inert atmospheres) with gadolinium oxide (Gd₂O₃) and silicon dioxide (SiO₂) precursors. Post-synthesis characterization via X-ray diffraction (XRD) and electron microscopy is essential to confirm phase purity and microstructure .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • X-ray diffraction (XRD) : Determines crystallographic parameters, lattice constants, and phase identification. For example, studies on Gd₂OS₂ utilized single-crystal XRD to resolve its orthorhombic structure .
  • X-ray absorption spectroscopy (XAS) : Probes local coordination environments of Gd³⁺ ions, particularly useful for amorphous or poorly crystalline phases.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways under controlled atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Discrepancies in thermal stability often arise from variations in synthesis conditions or impurity content. A robust approach includes:

  • Cross-validation with multiple techniques : Combine TGA, differential scanning calorimetry (DSC), and high-temperature XRD to track phase transitions dynamically.
  • Controlled atmosphere studies : Test stability under oxidizing, reducing, or inert conditions to isolate environmental effects.
  • Computational modeling : Density functional theory (DFT) can predict decomposition energetics and validate experimental observations .

Q. What methodological strategies are recommended for analyzing the coordination environment of Gd³⁺ in this compound?

  • Extended X-ray absorption fine structure (EXAFS) : Quantifies Gd–O bond lengths and coordination numbers, critical for understanding ionic mobility and reactivity.
  • Solid-state nuclear magnetic resonance (NMR) : Advanced ¹⁵⁸Gd NMR (though challenging due to low natural abundance) or indirect probes (e.g., ²⁹Si NMR) can elucidate local symmetry and bonding.
  • Raman spectroscopy : Identifies vibrational modes associated with Gd–O–Si linkages, complementing structural data from XRD .

Q. How should experimental protocols be designed to investigate this compound’s role in glass or ceramic matrices?

  • Melt-quenching studies : Simulate industrial glass-forming conditions by varying cooling rates and measuring viscosity-temperature profiles.
  • Mechanical property testing : Nanoindentation or three-point bending tests to evaluate hardness and fracture toughness.
  • Spectroscopic mapping : Use energy-dispersive X-ray spectroscopy (EDS) in SEM/TEM to correlate microstructure with compositional gradients .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound across different laboratories?

  • Detailed reporting of synthesis parameters : Include exact precursor ratios, furnace ramp rates, and atmospheric controls.
  • Standardized characterization workflows : Adopt protocols from journals like the Beilstein Journal of Organic Chemistry, which mandate exhaustive experimental details in supplementary materials .
  • Interlaboratory round-robin tests : Compare results from independent labs to identify systematic errors .

Methodological Tables

Q. Table 1. Key Techniques for Structural Analysis of this compound

TechniqueApplicationExample from Literature
XRDPhase identification, lattice constantsGd₂OS₂ structure
EXAFSGd³⁺ coordination environmentGd–O bond lengths
Raman SpectroscopySilicate network polymerizationNb₂O₅-doped glasses
Solid-state NMRLocal symmetry and bondingLi–Nb distance analysis

Q. Table 2. Common Synthesis Challenges and Mitigation Strategies

ChallengeMitigation StrategyReference
Phase impuritiesPrecursor pre-treatment (e.g., calcination)
Inconsistent thermal dataCross-technique validation (TGA/DSC/XRD)
Low crystallinityProlonged annealing or flux-assisted growth

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.